tert-butyl 1-(aminomethyl)-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate
Description
This compound belongs to the class of bicyclic tertiary amine carboxylates, characterized by a bicyclo[3.2.1]octane scaffold containing both oxygen (2-oxa) and nitrogen (6-aza) heteroatoms.
Properties
IUPAC Name |
tert-butyl 1-(aminomethyl)-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-8-12(7-13)6-9(14)4-5-16-12/h9H,4-8,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJLRLRONFQGTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC1CCO2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(aminomethyl)-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: The bicyclic structure can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal or catalytic conditions to form the bicyclic system.
Introduction of the tert-butyl group: The tert-butyl group can be introduced via tert-butylation, using tert-butyl chloride and a strong base such as sodium hydride.
Aminomethylation: The aminomethyl group can be introduced through a Mannich reaction, involving formaldehyde, a secondary amine, and an acid catalyst.
Carboxylation: The carboxylate group can be introduced through a carboxylation reaction, using carbon dioxide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the aminomethyl group is oxidized to form an imine or a nitrile.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or an aldehyde.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and aryl halides can be used in the presence of a strong base.
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: Alcohol or aldehyde derivatives.
Substitution: Alkylated or arylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 1-(aminomethyl)-2-oxa-6-azabicyclo[321]octane-6-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its bicyclic structure makes it a suitable candidate for investigating the binding properties of various biological targets.
Medicine
In medicinal chemistry, tert-butyl 1-(aminomethyl)-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate is explored for its potential as a drug candidate. Its unique structure may offer advantages in terms of bioavailability and target specificity.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl 1-(aminomethyl)-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the bicyclic structure provides rigidity and specificity in binding. The tert-butyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Variations in Bicyclic Scaffolds
tert-butyl 3-amino-6-azabicyclo[3.2.1]octane-6-carboxylate
- Molecular Formula : C₁₂H₂₂N₂O₂
- Molecular Weight : 226.32
- CAS : EN300-341838 F3
- Key Differences: Replaces the 1-aminomethyl and 2-oxa groups with a 3-amino substituent.
tert-butyl rel-(1R,5S,6s)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
- Molecular Formula: Not explicitly provided (likely C₁₁H₂₀N₂O₂)
- Key Differences : Features a smaller bicyclo[3.1.0]hexane core and a 3-aza group. The reduced ring size increases strain, which may affect synthetic accessibility and stability .
(1S,5R)-tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate
- CAS : 370882-66-9
- This modification could improve binding to acidic biological targets .
Spirocyclic and Azetidine Analogs
tert-butyl 1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate hydrochloride
- CAS : 1864015-44-0
- Key Differences : A spiro[2.5]octane system replaces the bicyclo[3.2.1]octane scaffold. The spiro architecture introduces distinct conformational flexibility, impacting entropy-driven binding processes .
tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate
Data Table: Structural and Physicochemical Comparison
Key Research Findings
- Ring Size and Rigidity : Bicyclo[3.2.1]octane systems (target compound) offer greater rigidity than spiro or azetidine analogs, favoring selective binding to conformational-sensitive targets .
- Electron Effects : The 2-oxa group enhances hydrogen-bond acceptor capacity compared to ketone-containing analogs (e.g., CAS 203661-71-6), improving solubility .
- Metabolic Stability : Fluorinated azetidines (e.g., CAS 1083181-23-0) exhibit superior metabolic stability but lack the bicyclic system’s steric shielding, making the target compound a balanced candidate for drug development .
Biological Activity
Tert-butyl 1-(aminomethyl)-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the context of drug discovery and development. This compound features a unique bicyclic structure that contributes to its pharmacological properties.
Molecular Structure
The compound is characterized by the presence of:
- A tert-butyl group, which enhances lipophilicity and stability.
- An aminomethyl substituent, which may facilitate interactions with biological targets.
- A carboxylate group, which can participate in ionic interactions.
Molecular Formula
The molecular formula is , with a molecular weight of approximately 226.32 g/mol.
Research indicates that compounds similar to this compound may exhibit significant biological activities through various mechanisms:
- Acetylcholinesterase Inhibition : Similar compounds have been shown to inhibit acetylcholinesterase, an enzyme critical in neurotransmission. This inhibition can lead to increased levels of acetylcholine, potentially enhancing cognitive functions .
- Antimicrobial Activity : Some derivatives have demonstrated antibacterial properties against various microorganisms, suggesting potential applications in treating infections .
- Neuroprotective Effects : The structural features of this compound may allow it to interact with neuroreceptors, thus providing neuroprotective benefits and possibly aiding in the treatment of neurodegenerative diseases like Alzheimer's .
Case Study 1: Acetylcholinesterase Inhibition
A study on piperazine derivatives indicated that certain structural modifications led to enhanced binding at the catalytic site of acetylcholinesterase, resulting in improved inhibitory activity. The findings suggest that similar modifications in the structure of this compound could yield potent inhibitors suitable for therapeutic applications .
Case Study 2: Antimicrobial Evaluation
Another study evaluated a series of bicyclic compounds for their antimicrobial efficacy against resistant strains of bacteria. Results showed that specific derivatives exhibited significant activity, highlighting the potential for developing new antibiotics based on this scaffold .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
